![molecular formula C15H16N2O2 B5619583 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5619583.png)
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide
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Description
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound of interest in various scientific studies. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves reactions like palladium-mediated reduction and subsequent reductive amination, as seen in the synthesis of N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide (Hoareau & Scott, 2010). Synthesis can also involve reactions between primary compounds and catalysts under specific conditions, as demonstrated in the creation of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-(2-Formylphenoxy)acetamide has been studied using techniques like X-ray diffraction, confirming their crystal structures (Geetha, Sribalan, & Lakshmi, 2023). These studies often include analysis of stability, hardness, softness, and molecular electrostatic potential.
Chemical Reactions and Properties
Compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides have been studied for their chemical properties and potential as opioid kappa agonists (Costello et al., 1991). The chemical reactions often involve various substituents and catalysts, leading to a range of potential applications.
Physical Properties Analysis
The physical properties of these compounds are often characterized through techniques like IR, MS, and NMR spectroscopy. For example, studies on N-Methyl-2-(4-phenoxyphenoxy) acetamide provide insights into its physical properties through such analyses (Gao Yonghong, 2009).
Chemical Properties Analysis
The chemical properties of these acetamides are influenced by their molecular structure and the nature of their substituents. Studies like the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of structural factors in determining chemical properties (Z. Zhong-cheng & Shu Wan-yin, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAJRYPUBSOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
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